REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][C:6]=1[N+:14]([O-])=O)(=[O:3])[CH3:2].[CH2:17](O)[CH3:18].[H][H]>[Pd].O>[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH2:17][CH3:18])=[O:10])=[CH:7][C:6]=1[NH2:14])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=O)[O-])C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
191.6 g
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Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was collected by filtration
|
Type
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WASH
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Details
|
washed with a mixed solvent of water and ethanol (1/9, 30.0 g)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Type
|
ADDITION
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Details
|
t-butyl methyl ether (33.0 g) was added dropwise
|
Type
|
CUSTOM
|
Details
|
crystallization
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Type
|
CUSTOM
|
Details
|
Crystals were collected
|
Type
|
WASH
|
Details
|
washed with t-butyl methyl ether (30.0 g)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=O)OCC)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |